Dibutan-2-yl carbonate
Overview
Description
Dibutan-2-yl carbonate, also known as carbonic acid di-sec-butyl ester, is an organic compound with the molecular formula C₉H₁₈O₃. It is a carbonate ester derived from carbonic acid and sec-butanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutan-2-yl carbonate can be synthesized through the reaction of sec-butanol with phosgene or its derivatives. The reaction typically occurs under controlled conditions to ensure safety and efficiency. Another method involves the transesterification of dimethyl carbonate with sec-butanol in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and minimize by-products. The process may include the use of catalysts such as titanium or zirconium compounds to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: Dibutan-2-yl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form sec-butanol and carbonic acid.
Transesterification: It can react with other alcohols to form different carbonate esters.
Oxidation and Reduction: Under specific conditions, it can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.
Transesterification: Catalysts such as titanium or zirconium compounds are commonly used.
Oxidation and Reduction: Strong oxidizing or reducing agents may be required.
Major Products Formed:
Hydrolysis: Sec-butanol and carbonic acid.
Transesterification: Various carbonate esters depending on the alcohol used.
Oxidation and Reduction: Specific products depend on the reagents and conditions employed.
Scientific Research Applications
Dibutan-2-yl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of other organic compounds.
Polymer Chemistry: It can be used in the production of polycarbonates and other polymers.
Pharmaceuticals: It serves as an intermediate in the synthesis of certain pharmaceutical compounds.
Environmental Chemistry: It is studied for its potential use in carbon capture and storage technologies
Mechanism of Action
The mechanism by which dibutan-2-yl carbonate exerts its effects depends on the specific reaction or application. In transesterification reactions, it acts as a carbonyl donor, facilitating the transfer of the carbonate group to another alcohol. In hydrolysis, it undergoes nucleophilic attack by water molecules, leading to the formation of sec-butanol and carbonic acid .
Comparison with Similar Compounds
Dimethyl Carbonate: Another carbonate ester with similar reactivity but different physical properties.
Diethyl Carbonate: Similar in structure but with ethyl groups instead of sec-butyl groups.
Diphenyl Carbonate: A more complex carbonate ester with phenyl groups
Uniqueness: Dibutan-2-yl carbonate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its sec-butyl groups provide steric hindrance, affecting its reactivity and making it suitable for specific applications where other carbonate esters may not be as effective .
Properties
IUPAC Name |
dibutan-2-yl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-5-7(3)11-9(10)12-8(4)6-2/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRWDTRXCNOMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)OC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337967 | |
Record name | dibutan-2-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623-63-2 | |
Record name | dibutan-2-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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